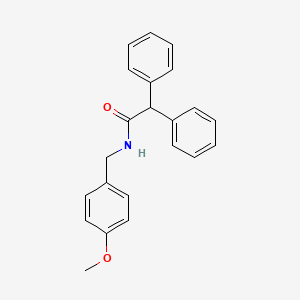

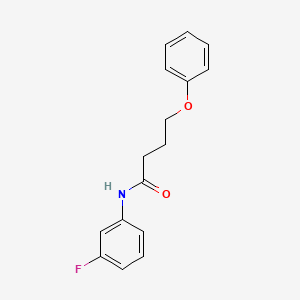

N-(4-methoxybenzyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cytotoxicity Studies

“N-(4-methoxybenzyl)-2,2-diphenylacetamide” has been used in cytotoxicity studies . The compound has been studied for its potential to inhibit cell growth against various cell lines. Although the complexes did not show greater potency than cisplatin, they did have greater efficacy, especially for the complex derived from HL1 .

Photodynamic Therapy for Cancer

The compound has potential applications in photodynamic therapy (PDT) for cancer. The development of new photosensitizers for PDT represents a critical area of research. A study introduced zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, showcasing their excellent fluorescence properties and high singlet oxygen quantum yield.

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.

Inhibitor of Histone Deacetylases

It has also been studied as a potential inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and other diseases.

Catalyst

The compound has the ability to act as a catalyst. This property can be utilized in various chemical reactions to increase the rate of reaction.

Substrate for Various Enzymes

“N-(4-methoxybenzyl)-2,2-diphenylacetamide” has the ability to act as a substrate for various enzymes. This property can be used in enzymatic reactions to produce desired products.

Mécanisme D'action

Target of Action

N-(4-methoxybenzyl)-2,2-diphenylacetamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathophysiology of Alzheimer’s Disease (AD) . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against AD .

Mode of Action

The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways related to Alzheimer’s Disease. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways contributes to its therapeutic potential against AD.

Result of Action

The compound’s action results in beneficial effects in preclinical AD-like models . It prevents Aβ formation and reduces tau phosphorylation, two key features of AD pathophysiology . These molecular and cellular effects support the compound’s potential as a therapeutic strategy against AD.

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-20-14-12-17(13-15-20)16-23-22(24)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDQDPPMVSPTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387010 |

Source

|

| Record name | N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5946-20-3 |

Source

|

| Record name | N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)

![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B5148398.png)

methanone hydrochloride](/img/structure/B5148405.png)

![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5148424.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)

![5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5148444.png)

![2-[(4-chlorobenzyl)oxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5148462.png)

![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5148467.png)